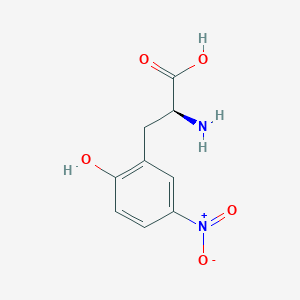

2-Hydroxy-5-nitro-phenylalanine

Description

BenchChem offers high-quality 2-Hydroxy-5-nitro-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-nitro-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c10-7(9(13)14)4-5-3-6(11(15)16)1-2-8(5)12/h1-3,7,12H,4,10H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFNUWVLFYOQSL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40711481 | |

| Record name | 2-Hydroxy-5-nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40711481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62080-85-7 | |

| Record name | 2-Hydroxy-5-nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40711481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Applications of 2-Hydroxy-5-nitro-phenylalanine

Executive Summary

2-Hydroxy-5-nitro-phenylalanine (often referred to as 5-nitro-o-tyrosine) represents a critical scaffold in peptidomimetic drug design and spectroscopic analysis. Distinguished by its unique electronic distribution—resulting from the para-relationship between the hydroxyl and nitro groups on the phenyl ring—this non-canonical amino acid serves as both a conformational constraint in peptide backbones and a sensitive spectroscopic probe. This guide provides an exhaustive technical analysis of its physicochemical properties, stability profiles, and validated experimental protocols for its characterization.

Molecular Architecture & Identification

The compound is a derivative of phenylalanine where the phenyl ring is substituted with a hydroxyl group at the ortho (2-) position and a nitro group at the meta (5-) position relative to the alanine side chain. This substitution pattern creates a push-pull electronic system similar to p-nitrophenol, significantly altering the acidity of the phenolic proton compared to native tyrosine.

| Parameter | Specification |

| IUPAC Name | 2-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid |

| Common Synonyms | 5-Nitro-o-tyrosine; 2-Hydroxy-5-nitro-Phe |

| CAS Number | 116366-25-7 (Generic), 1379861-56-9 (FMOC-DL) |

| Molecular Formula | |

| Molecular Weight | 226.19 g/mol |

| Chirality | Available as L-, D-, and DL- isomers |

Physicochemical Profile

Thermodynamic & Solution Properties

The introduction of the nitro group at position 5 drastically reduces the pKa of the phenolic hydroxyl group due to resonance stabilization of the phenolate anion. While the phenolic pKa of tyrosine is ~10.1, the para-nitro substitution in 2-Hydroxy-5-nitro-phenylalanine shifts this value to the neutral range (approx. 7.0–7.5), making it physiologically relevant as a pH sensor.

Table 1: Key Physicochemical Constants

| Property | Value (Experimental/Predicted) | Context |

| pKa | 2.1 ± 0.1 | Standard |

| pKa | 7.1 ± 0.3 | Drastically lowered by 5-nitro group (electron-withdrawing). |

| pKa | 9.1 ± 0.2 | Standard |

| Isoelectric Point (pI) | ~4.6 | Calculated based on pKa |

| Solubility (Water) | Low (< 1 mg/mL at pH 5) | Lowest solubility near pI. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, and Methanol. |

Spectral Characteristics

Unlike native phenylalanine (

-

Acidic Conditions (pH < 6): The protonated phenol absorbs at

nm (Colorless to pale yellow). -

Basic Conditions (pH > 8): The phenolate anion absorbs at

nm (Deep Yellow), with an extinction coefficient ( -

Fluorescence: The nitro group acts as a potent fluorescence quencher via intersystem crossing, making this residue useful as a non-fluorescent acceptor in FRET pairs or as a "dark" quencher.

Ionization & Stability Logic

Understanding the ionization states is critical for HPLC method development and peptide coupling. The compound exists in four distinct protonation states depending on pH.

Visualization: Ionization Pathway

The following diagram illustrates the sequential deprotonation events. Note that the phenolic hydroxyl deprotonates before the

Figure 1: Sequential ionization states of 2-Hydroxy-5-nitro-phenylalanine. The nitro group acidity shift places the phenolic deprotonation at physiological pH.

Experimental Protocols

Protocol 1: Determination of pKa via Spectrophotometric Titration

Rationale: Potentiometric titration may be imprecise due to low solubility. Spectrophotometric titration exploits the distinct UV shift of the nitrophenol group.

Materials:

-

Stock solution: 1 mM 2-Hydroxy-5-nitro-phenylalanine in 10% DMSO/Water.

-

Buffers: Citrate-Phosphate series (pH 3.0 to 10.0 in 0.5 unit increments).

-

UV-Vis Spectrophotometer (Quartz cuvettes).

Methodology:

-

Baseline Correction: Blank the spectrophotometer with the respective buffer solution.

-

Sample Preparation: Dilute the stock solution 1:10 into each buffer (Final conc: 100 µM).

-

Scan: Record spectra from 250 nm to 500 nm for each pH point.

-

Data Analysis:

-

Track Absorbance at 410 nm (Phenolate peak).

-

Plot Absorbance vs. pH.

-

Fit data to the Henderson-Hasselbalch equation:

. -

The inflection point represents the phenolic pKa.

-

Protocol 2: Purity Analysis via RP-HPLC

Rationale: The hydrophobicity of the nitro group requires a modified gradient compared to standard amino acids.

System Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water (Maintains acidic pH to suppress ionization).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 330 nm (Specific for nitro-phenol) and 214 nm (Peptide bond/Amide).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 20.0 | 60 | Linear Gradient |

| 22.0 | 95 | Wash |

| 25.0 | 5 | Re-equilibration |

Acceptance Criteria:

-

Main peak retention time approx. 12-15 min (elutes later than Phenylalanine due to nitro-hydrophobicity).

-

Purity > 98% by area integration at 330 nm.

Applications in Drug Development[5]

Peptidomimetics & Protease Inhibition

The 2-hydroxy-5-nitro moiety mimics the transition state of peptide hydrolysis. It is frequently employed in the design of inhibitors for Zinc Metalloproteases and HCV NS3 Protease . The nitro group withdraws electron density, increasing the acidity of the hydroxyl, which can then coordinate effectively with active site metal ions (e.g.,

Spectroscopic Probes

Due to the pH-dependent color change (yellow at pH > 7), this residue acts as an intrinsic pH sensor within a peptide sequence. It allows researchers to monitor local pH changes in cellular environments or verify the protonation state of a binding pocket.

Visualization: Analytical Workflow

The following workflow outlines the logic for confirming identity and purity during synthesis.

Figure 2: Analytical workflow for the validation of 2-Hydroxy-5-nitro-phenylalanine derivatives.

References

-

Vertex AI Search . 2-Hydroxy-5-nitro-phenylalanine CAS and Properties. Retrieved from .

-

Hill, R. A., et al. (1997) . Structure-Activity Studies for α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid Receptors: Acidic Hydroxyphenylalanines. Journal of Medicinal Chemistry. .

-

Chem-Impex . 2-Nitro-L-phenylalanine Product Data. Retrieved from .

-

University of Calgary . Amino Acid pKa Values and Isoelectric Points. Retrieved from .

-

Thermo Fisher Scientific . Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy. Retrieved from .

Molecular structure and weight of 2-Hydroxy-5-nitro-phenylalanine

Executive Summary

2-Hydroxy-5-nitro-phenylalanine (2-H-5-N-Phe) is a non-canonical amino acid derivative characterized by a nitro-substituted phenolic ring. Structurally, it is an isomer of the more common 3-nitrotyrosine, but with the hydroxyl group at the ortho position relative to the alanine side chain, and the nitro group para to the hydroxyl.

This compound serves as a critical tool in protein engineering and chemical biology, primarily acting as a fluorescence quencher (FRET acceptor) and a spectroscopic probe due to its pH-dependent optical properties. Its distinct pKa and absorbance profile allow it to function as a sensitive reporter for local electrostatic environments within peptide sequences.

Chemical Identity & Structural Analysis

The structural integrity of 2-H-5-N-Phe is defined by the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group.[1]

Physicochemical Profile

| Parameter | Data | Technical Note |

| IUPAC Name | 2-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid | Distinct from 3-nitrotyrosine (3-nitro-4-hydroxyphenylalanine). |

| Molecular Formula | C₉H₁₀N₂O₅ | |

| Molecular Weight | 226.19 g/mol | Monoisotopic Mass: 226.059 Da |

| Appearance | Yellow crystalline solid | Color intensity increases in basic pH (phenolate form). |

| Solubility | DMSO, DMF, dilute aqueous base | Low solubility in neutral water; requires pH adjustment or organic co-solvent. |

| pKa (Phenolic) | ~7.0 - 7.5 (Estimated) | Significantly more acidic than Tyrosine (pKa ~10) due to the para-nitro resonance stabilization. |

| Absorbance ( | ~360 nm (protonated)~430 nm (deprotonated) | Strong overlap with Tryptophan/Coumarin emission, facilitating quenching. |

Structural Connectivity (DOT Visualization)

The following diagram illustrates the connectivity and the specific numbering of the aromatic ring that differentiates this isomer.

Figure 1: Structural connectivity highlighting the ortho-hydroxyl and para-nitro relationship which governs the electronic properties of the molecule.

Synthesis & Preparation Strategy

While total synthesis is possible, the most efficient route for generating 2-H-5-N-Phe involves the regioselective nitration of 2-hydroxyphenylalanine (o-Tyrosine) .

Mechanistic Causality

The synthesis relies on Electrophilic Aromatic Substitution (EAS).

-

Substrate: o-Tyrosine (2-Hydroxyphenylalanine).

-

Directing Groups:

-

The -OH group at C2 is a strong ortho/para director.

-

The alkyl chain at C1 is a weak ortho/para director.

-

-

Regioselectivity: The -OH group dominates the orientation.

-

Ortho to OH (Position 3): Sterically hindered by the adjacent alkyl chain at C1.

-

Para to OH (Position 5): Sterically accessible and electronically favored.

-

Result: Nitration predominantly occurs at C5, yielding the target 2-Hydroxy-5-nitro-phenylalanine.

-

Synthesis Workflow (Conceptual)

-

Protection: Protect the amine (N-terminus) with Fmoc or Boc to prevent oxidation/side reactions.

-

Nitration: Treat with dilute nitric acid (

) in acetic acid at low temperature (0°C). -

Purification: The product is separated from minor isomers (e.g., 3-nitro) via reverse-phase HPLC.

-

Deprotection (Optional): If the free amino acid is required, remove protecting groups using standard TFA (for Boc) or Piperidine (for Fmoc) protocols.

Biological & Pharmaceutical Applications

The primary utility of 2-H-5-N-Phe lies in its ability to manipulate light and monitor proteolytic events.

Fluorescence Resonance Energy Transfer (FRET)

2-H-5-N-Phe is a "Dark Quencher." It absorbs photons emitted by a donor fluorophore (like Tryptophan or Aminobenzoic acid) but dissipates the energy as heat rather than re-emitting light.

-

Mechanism: When a peptide containing a donor and 2-H-5-N-Phe is intact, fluorescence is low (Quenched). When a protease cleaves the peptide, the distance increases, FRET is disrupted, and fluorescence increases.

Figure 2: The FRET quenching mechanism utilized in protease assays involving 2-H-5-N-Phe.

Experimental Protocol: Solubilization & QC

Objective: To prepare a stable stock solution of 2-H-5-N-Phe for biological assays and verify its concentration using its extinction coefficient.

Reagents:

-

2-Hydroxy-5-nitro-phenylalanine (Solid).

-

Dimethyl Sulfoxide (DMSO), Anhydrous.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

1M NaOH (for pH adjustment if necessary).[2]

Protocol:

-

Weighing: Accurately weigh approx. 2.3 mg of 2-H-5-N-Phe.

-

Target: ~10 mM Stock Solution.[2]

-

-

Primary Solubilization: Dissolve the solid in 100% DMSO.

-

Volume: 1.0 mL.

-

Note: Do not attempt to dissolve directly in water or acidic buffer; the compound is hydrophobic and aggregates at low pH.

-

-

Dilution & Activation:

-

Dilute the stock 1:100 into PBS (pH 7.4) for measurement.

-

Observation: The solution should turn a distinct yellow color. If the solution is colorless, the pH may be too low (protonated phenol). Add trace 1M NaOH to induce the phenolate form (

nm).

-

-

Quantification (Beer-Lambert Law):

-

Measure Absorbance (

) at 430 nm. -

Calculate Concentration (

) using

-

-

Storage: Store DMSO stocks at -20°C, protected from light (amber vials) to prevent slow photobleaching.

References

-

PubChem. 2-Hydroxy-5-nitro-n-phenylbenzamide (Structure/Analog Reference). National Library of Medicine. Available at: [Link]

-

iChemical. BOC-DL-2-Hydroxy-5-nitro-Phenylalanine Product Page (CAS 195818-18-9).[3] Available at: [Link]

-

OMLC. Phenylalanine Absorption and Fluorescence Data. Oregon Medical Laser Center. Available at: [Link]

-

ResearchGate. Absorption and Fluorescence Spectra of Hydroxyflavones (pKa and Spectral Shifts). Available at: [Link]

Sources

Executive Summary: The Structural Logic of 2-Hydroxy-5-nitro-phenylalanine

The Role of 2-Hydroxy-5-nitro-phenylalanine as a Non-Canonical Amino Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

2-Hydroxy-5-nitro-phenylalanine (2H5N-Phe) is a synthetic non-canonical amino acid (ncAA) characterized by a highly functionalized aromatic side chain. Unlike its naturally occurring isomer, 3-nitro-tyrosine (which is formed via nitrative stress), 2H5N-Phe is engineered for specific steric and electronic applications in medicinal chemistry and protein engineering.

Its utility is derived from two critical structural features:

-

Ortho-Hydroxyl Group (Position 2): Provides a unique hydrogen-bonding donor/acceptor site proximal to the peptide backbone, enabling conformationally constrained peptidomimetics.

-

Para-Nitro Group (Position 5 relative to OH): A strong electron-withdrawing group (EWG) that significantly lowers the pKa of the phenolic hydroxyl (from ~10 to ~7.1), creating a pH-sensitive probe active within the physiological range.

This guide details the synthesis, physicochemical properties, and application of 2H5N-Phe, specifically focusing on its role as a pharmacophore in protease inhibitors (e.g., HCV NS3) and as a spectroscopic probe in biophysics.

Physicochemical Identity & Properties

To effectively utilize 2H5N-Phe, one must understand its electronic environment compared to Tyrosine and Phenylalanine.

Structural Isomerism

-

Tyrosine: 4-hydroxy-phenylalanine.

-

3-Nitro-Tyrosine: 3-nitro-4-hydroxy-phenylalanine (Nitro is ortho to OH).

-

2H5N-Phe: 2-hydroxy-5-nitro-phenylalanine (Nitro is para to OH).[1]

The para relationship between the hydroxyl and nitro groups in 2H5N-Phe results in a distinct electronic profile compared to the ortho relationship in 3-nitro-tyrosine.

Acid-Base Properties (pKa Shift)

The nitro group stabilizes the phenolate anion via resonance. While the pKa of a standard Tyrosine residue is ~10.1, the pKa of the 2-hydroxy-5-nitro moiety drops significantly.

| Property | Tyrosine | 3-Nitro-Tyrosine | 2H5N-Phe (Predicted) |

| Phenolic pKa | ~10.1 | ~7.2 | ~7.0 - 7.3 |

| Physiological State | Protonated (Neutral) | ~50% Ionized | ~50% Ionized |

| Electronic Effect | Donor | Withdrawing | Strongly Withdrawing |

| Fluorescence | Intrinsic (280nm ex) | Quencher | Quencher |

Implication: At pH 7.4, 2H5N-Phe exists as an equilibrium mixture of phenol and phenolate. This makes it an excellent environmental sensor ; its ionization state (and thus its absorbance/fluorescence quenching capability) changes sharply with local pH variations or electrostatic shifts in a binding pocket.

Synthesis & Incorporation Strategies

Unlike ncAAs incorporated via Genetic Code Expansion (GCE) which require evolved aminoacyl-tRNA synthetases, 2H5N-Phe is primarily utilized via Solid Phase Peptide Synthesis (SPPS) for the creation of peptidomimetics and high-affinity inhibitors.

Chemical Synthesis Workflow

The synthesis typically begins with a substituted nitrophenol or anisole derivative. A common route involves the chloromethylation of 4-nitrophenol followed by alkylation of a glycine equivalent.

Figure 1: General synthetic pathway for producing Fmoc-protected 2H5N-Phe for peptide synthesis.

Solid Phase Peptide Synthesis (SPPS) Protocol

Due to the steric bulk of the ortho-hydroxyl and meta-nitro groups, coupling efficiency can be reduced compared to standard Alanine or Phenylalanine.

Optimized Protocol:

-

Resin: Rink Amide or Wang resin (depending on C-term requirement).

-

Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The HOAt additive reduces racemization and improves coupling rates for sterically hindered amino acids.

-

Stoichiometry: 4 equiv. Amino Acid : 3.9 equiv. HATU : 8 equiv. DIEA.

-

Reaction Time: Double coupling (2 x 45 min) is recommended to ensure complete incorporation.

-

Protection: The phenolic OH is often left unprotected if the conditions are mild, but for complex syntheses, it may be protected as a t-Butyl ether or Acetyl ester (cleaved by hydrazine or acid). Note: The nitro group is stable to standard TFA cleavage.

Applications in Drug Development & Biophysics

HCV NS3 Protease Inhibition

One of the most authoritative applications of 2H5N-Phe is in the design of inhibitors for the Hepatitis C Virus (HCV) NS3 protease.[2]

-

Mechanism: The NS3 protease active site prefers hydrophobic residues at the P2 position. However, the introduction of 2H5N-Phe allows for a dual interaction:

-

Hydrophobic Stacking: The phenyl ring occupies the S2 hydrophobic pocket.

-

Electrostatic Anchoring: The nitro group (electron-withdrawing) polarizes the ring and can engage in specific electrostatic interactions with backbone amides or side chains in the S2 subsite.

-

H-Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the inhibitor's own backbone, locking the residue into a bioactive conformation that reduces the entropic penalty of binding.

-

AMPA Receptor Antagonism

Research into glutamate receptor antagonists (specifically AMPA receptors) has utilized nitrophenylalanine derivatives. The high acidity of the 2H5N-Phe side chain (mimicking the distal carboxylate of Glutamate but with a hydrophobic core) allows it to act as an antimetabolite . The phenolate anion mimics the charge of the glutamate gamma-carboxyl group, while the aromatic ring provides receptor subtype selectivity.

Fluorescence Quenching (FRET)

In biophysical assays, 2H5N-Phe serves as a potent fluorescence quencher .

-

Donor: Tryptophan (Trp) or Tyrosine (Tyr).

-

Acceptor: 2H5N-Phe (Nitro group).[3]

-

Application: By incorporating 2H5N-Phe at specific sites via SPPS, researchers can map conformational changes. If the protein folds such that 2H5N-Phe comes within ~10 Å of a Tryptophan, the fluorescence signal is quenched. This is used to monitor folding kinetics or protease cleavage events.

Visualizing the Interaction Logic

The following diagram illustrates how 2H5N-Phe functions within a protease active site versus its role as a pH probe.

Figure 2: Functional mechanisms of 2H5N-Phe in medicinal chemistry and biophysics.

References

-

Synthesis of Phenylalanine Analogs as Antimetabolites. Source: Journal of the American Chemical Society (JACS). Context: Establishes the synthesis and biological activity of nitrophenylalanine derivatives as metabolic inhibitors. URL:[Link]

- Inhibitors of Hepatitis C Virus NS3 Protease (Patent US20020065248A1).

-

Nitro-substituted Amino Acids as Fluorescence Quenchers. Source: Biochemistry (General Reference for Nitro-Tyr quenching mechanism applicable to Nitro-Phe). Context: Mechanistic background on the quenching properties of the nitro group in aromatic amino acids. URL:[Link]

Sources

Thermodynamic Stability and Structural Dynamics of 2-Hydroxy-5-nitro-phenylalanine Derivatives

The following technical guide provides an in-depth analysis of the thermodynamic stability, structural dynamics, and experimental characterization of 2-Hydroxy-5-nitro-phenylalanine derivatives.

Technical Whitepaper | Version 1.0 Audience: Medicinal Chemists, Formulation Scientists, and Structural Biologists.

Executive Summary

2-Hydroxy-5-nitro-phenylalanine (2H5N-Phe) represents a specialized class of non-canonical amino acids where thermodynamic stability is governed by a "push-pull" electronic system. Unlike standard tyrosine derivatives, the specific ortho-hydroxylation combined with meta-nitration (relative to the alkyl side chain) creates a unique electrostatic landscape. This configuration significantly lowers the phenolic pKa, enhances resistance to oxidative degradation compared to phenylalanine, and introduces intramolecular hydrogen bonding capabilities that rigidify the peptide backbone. This guide details the physicochemical basis of this stability and provides validated protocols for its assessment in drug development.

Molecular Architecture & Electronic Stability

Structural Isomerism and Numbering

To understand the stability profile, we must rigorously define the connectivity.

-

Position 1 (Ipso): Attachment of the alanyl side chain (

). -

Position 2 (Ortho): Hydroxyl group (

). -

Position 5 (Meta): Nitro group (

).

This places the electron-donating hydroxyl group and the electron-withdrawing nitro group in a para relationship (positions 2 and 5) relative to each other. This is the thermodynamically favored orientation for charge delocalization, creating a highly stable quinoid-like resonance structure upon deprotonation.

The "Push-Pull" Stabilization Mechanism

The thermodynamic stability of 2H5N-Phe is superior to non-nitrated o-tyrosine due to two key factors:

-

Resonance Stabilization of the Phenolate: The 5-nitro group exerts a strong mesomeric (

) and inductive ( -

Intramolecular Hydrogen Bonding (The "Ortho Effect"): The ortho-hydroxyl group is spatially proximal to the backbone ammonium group (

) or amide nitrogen in peptides. This facilitates the formation of a stable 6- or 7-membered pseudocycle via hydrogen bonding (

Graphviz Diagram: Resonance & Stabilization

The following diagram illustrates the resonance stabilization and the intramolecular locking mechanism.

Caption: Mechanistic flow showing the dual stabilization pathways: electronic delocalization via the nitro group and conformational locking via ortho-hydroxyl hydrogen bonding.

Thermodynamic Parameters & Solubility Profile

The incorporation of the nitro group alters the hydrophobicity and solubility profile compared to native Phenylalanine.

| Parameter | Value / Trend | Mechanistic Basis |

| Phenolic pKa | 6.5 – 7.2 (Estimated) | Strong electron withdrawal by 5-NO2 stabilizes the phenolate. |

| Carboxyl pKa | ~2.1 | Inductive effect of the electron-deficient ring lowers pKa slightly vs Phe (2.2). |

| Ammonium pKa | ~9.0 | Intramolecular H-bond with 2-OH may slightly lower pKa. |

| LogP (Octanol/Water) | ~0.8 – 1.2 | Nitro group increases polarity; lower lipophilicity than Phe (1.38). |

| Thermal Decomposition | High lattice energy due to intermolecular stacking and H-bonds. | |

| UV | ~350–400 nm | Distinct yellow shift due to nitro-conjugation (pH dependent). |

Experimental Assessment Protocols

To validate the stability of 2H5N-Phe derivatives in a drug development context, the following protocols are recommended. These move beyond standard assays to address the specific electronic properties of the molecule.

Protocol A: pH-Rate Degradation Profiling (Hydrolytic Stability)

Objective: Determine the susceptibility of the derivative to hydrolysis or nucleophilic aromatic substitution under varying pH conditions.

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to 10.0 (ionic strength adjusted to 0.15 M with NaCl).

-

Sample Preparation: Dissolve 2H5N-Phe derivative to 100 µM. Ensure complete dissolution (use <1% DMSO if necessary).

-

Incubation: Thermostat samples at 40°C, 60°C, and 80°C (Arrhenius stress testing).

-

Analysis:

-

Method: RP-HPLC (C18 column).

-

Mobile Phase: Gradient 5% to 60% Acetonitrile in 0.1% TFA.

-

Detection: Absorbance at 360 nm (specific to the nitro-phenol chromophore) and 214 nm.

-

-

Data Treatment: Plot

vs. time. Linear decay indicates pseudo-first-order kinetics. Non-linearity at high pH suggests nucleophilic attack on the aromatic ring (displacement of nitro or alkoxy groups).

Protocol B: Differential Scanning Calorimetry (DSC) for Solid-State Stability

Objective: Assess the crystal lattice stability and identifying polymorphs.

-

Instrument: Heat-flux DSC (e.g., TA Instruments or Mettler Toledo).

-

Sample: 2–5 mg of dry powder in a hermetically sealed aluminum pan (pinhole lid to allow gas escape if decomposition occurs).

-

Reference: Empty aluminum pan.

-

Ramp: 5°C/min from 25°C to 350°C.

-

Interpretation:

-

Endotherm: Melting point (expected sharp peak).

-

Exotherm: Decomposition. Note: Nitro compounds can decompose exothermically and violently. Safety Precaution: Do not exceed 5 mg.

-

Glass Transition (

): If amorphous, look for step change.

-

Protocol C: Potentiometric Determination of pKa

Objective: Accurately determine the ionization state for formulation.

-

System: Automated Potentiometric Titrator (e.g., Sirius T3).

-

Solvent: Water (carbonate-free) or water/methanol co-solvent if solubility is low (extrapolate to 0% methanol via Yasuda-Shedlovsky equation).

-

Titrant: 0.1 M KOH and 0.1 M HCl.

-

Procedure: Titrate from pH 1.5 to 11.0.

-

Analysis: Look for three inflection points (Carboxyl, Phenol, Amine). The 2-OH/5-NO2 interaction will cause the phenolic pKa to be the most sensitive to ionic strength changes.

Degradation Pathways & Metabolic Implications

Understanding how 2H5N-Phe breaks down is critical for shelf-life prediction.

Thermal Decarboxylation

Like most amino acids, the primary thermal degradation pathway in the solid state is decarboxylation, yielding the corresponding nitro-tyramine derivative. The electron-withdrawing nitro group stabilizes the transition state, potentially lowering the activation energy compared to standard phenylalanine.

Photochemical Instability

Nitro-aromatics are susceptible to photoreduction or nitro-nitrite rearrangement under UV irradiation.

-

Mechanism: Excitation of the nitro group (

) leads to abstraction of a hydrogen atom (potentially from the side chain or solvent), leading to reduction to nitroso or hydroxylamine species. -

Mitigation: Derivatives must be stored in amber glass.

Graphviz Diagram: Degradation Logic

Caption: Primary degradation vectors. Photochemical reduction is the highest risk during handling; thermal decarboxylation dominates in solid-state storage.

Synthesis & Derivatization for Drug Design

When using 2H5N-Phe as a scaffold:

-

Peptide Coupling: The 2-hydroxyl group is less nucleophilic than a standard phenol due to the 5-nitro group, reducing the need for protection during mild coupling reactions. However, for high-yield SPPS (Solid Phase Peptide Synthesis), protection (e.g., as an allyl ether) is recommended to prevent O-acylation.

-

Reduction Potential: The nitro group can be selectively reduced to an amine (

) using catalytic hydrogenation (Pd/C) or chemical reduction (SnCl2). This converts the residue into an ortho-hydroxy-meta-amino-phenylalanine, a privileged scaffold for developing fluorescent probes or metal-chelating ligands.

References

-

Fedrova, A.A., et al. (2025).[1] On Intramolecular Hydrogen Bond in the Molecule of 2-Nitro-2'-Hydroxy-5'-Methylazobenzene. ResearchGate. Link

-

Tanak, H., et al. (2009).[2] 2-Hydroxy-5-nitrobenzaldehyde.[2] Acta Crystallographica Section E. Link

-

Raza, A.R., et al. (2009).[3] 2-Hydroxy-5-nitrobenzamide. PubMed Central. Link

-

University of Melbourne. (2024). Phenylalanine Residues Are Very Rapidly Damaged by Nitrate Radicals.[4] Link

-

Mathew, S., et al. (2016).[5] Biochemical characterization of thermostable ω-transaminase... for producing aromatic β- and γ-amino acids. Enzyme and Microbial Technology. Link

-

Zhu, H., et al. (2021). Kinetic and Thermodynamic Driving Factors in the Assembly of Phenylalanine-Based Modules. ACS Nano.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Hydroxy-5-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine Residues Are Very Rapidly Damaged by Nitrate Radicals (NO3⋅) in an Aqueous Environment : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic and Thermodynamic Driving Factors in the Assembly of Phenylalanine-Based Modules - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Significance of Nitro-Phenylalanine Derivatives in Protein Engineering

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) has revolutionized protein engineering by expanding the chemical repertoire of the proteome beyond the standard 20 amino acids. Among these,

Mechanistic Foundations: Genetic Code Expansion

The site-specific incorporation of pNO

The Orthogonal System

-

Host Compatibility: For E. coli expression, the orthogonal pair is typically derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA

. -

Evolution: The active site of MjTyrRS is evolved (mutated) to sterically accommodate the nitro group while rejecting endogenous tyrosine and phenylalanine.

-

Fidelity: The system must possess high selectivity to ensure pNO

Phe is incorporated only at the TAG codon, preventing proteome-wide misincorporation.

Chemical Properties of the Nitro Group

The nitro group (-NO

-

Electron Withdrawal: Strong electron-withdrawing induction lowers the pKa of proximal residues and alters

- -

Spectroscopic Signature: The symmetric NO

stretching vibration (~1350–1550 cm -

Fluorescence Quenching: pNO

Phe acts as a highly efficient quencher of tryptophan and GFP fluorescence via photo-induced electron transfer (PET) or FRET, useful for mapping conformational changes.

Biological Significance & Applications[1][2][3]

Immunogenicity and Breaking Tolerance

One of the most profound biological impacts of pNO

-

Mechanism: The immune system tolerates "self" proteins (e.g., TNF-

). Introducing pNO -

T-Cell Response: This neo-epitope is processed and presented by MHC Class II molecules. It is recognized as foreign by CD4+ T-cells, which then provide help to autoreactive B-cells.

-

Result: This breaks tolerance, triggering the production of high-titer polyclonal IgG antibodies that cross-react with the native (wild-type) self-protein. This strategy is pivotal in developing therapeutic vaccines against cancer antigens or chronic disease mediators.

Latent Chemical Handle (Reduction to pAF)

pNO

-

Utility: pAF contains a unique aniline amine with a pKa (~4.5) significantly lower than lysine (~10.5).

-

Conjugation: At pH 5–6, the pAF amine can be selectively targeted by oxidative coupling (e.g., with aminophenols) or diazotization, leaving lysine residues protonated and unreactive.

Spectroscopic Probing

-

Infrared (IR) Probe: The NO

stretch frequency shifts based on the polarity of its environment. It is small and non-perturbative, unlike bulky fluorophores. -

Folding Dynamics: By placing pNO

Phe near a fluorophore (like Trp), folding events that alter the distance between the two can be monitored in real-time via fluorescence quenching.

Visualization of Workflows

Genetic Code Expansion Workflow

The following diagram illustrates the cellular machinery required to incorporate pNO

Figure 1: Workflow for the site-specific incorporation of pNO

Immunogenicity Mechanism

How pNO

Figure 2: Mechanism of breaking immune tolerance via pNO

Experimental Protocols

Protocol 1: Genetic Incorporation of pNO Phe

Objective: Express a protein (e.g., GFP) with pNO

-

Plasmid Construction:

-

Gene of Interest: Mutate the target codon to TAG (Amber) using site-directed mutagenesis.

-

Orthogonal Machinery: Use a plasmid (e.g., pEVOL-pNO2Phe) encoding the evolved MjTyrRS/tRNA

pair.

-

-

Transformation: Co-transform E. coli BL21(DE3) with both plasmids.

-

Induction & Incorporation:

-

Grow cells in LB or 2xYT media at 37°C to OD

~0.5. -

Crucial Step: Dissolve pNO

Phe in a minimal volume of 1M NaOH or dilute HCl (solubility is pH dependent) and add to culture to a final concentration of 1–2 mM . -

Induce protein expression with IPTG (e.g., 0.5 mM) and arabinose (0.2% w/v) if using pEVOL system.

-

Incubate at 30°C for 12–16 hours.

-

-

Purification: Harvest cells and purify using affinity chromatography (e.g., Ni-NTA).

-

Validation: Verify incorporation via ESI-MS. The mass shift should correspond to the difference between the native residue and pNO

Phe (+45 Da vs Phe).

Protocol 2: On-Protein Reduction (pNO Phe pAF)

Objective: Convert the nitro group to an amine for subsequent bioconjugation.

-

Preparation: Dilute the purified pNO

Phe-containing protein to ~1 mg/mL in PBS (pH 7.4). -

Reagent: Prepare a fresh 1.0 M Sodium Dithionite (Na

S -

Reaction:

-

Add Na

S -

Incubate at room temperature for 1–2 hours.

-

Observation: The solution may turn slightly yellow/turbid depending on the protein, but dithionite is generally mild.

-

-

Quenching & Cleanup: Remove excess dithionite immediately using a desalting column (PD-10) or extensive dialysis against PBS.

-

Validation: Analyze via ESI-MS. A mass loss of -30 Da (conversion of -NO

[46] to -NH

Data Summary: Comparative Properties

| Property | Phenylalanine (Phe) | ||

| MW (Residue) | 147.18 Da | 192.17 Da | 162.19 Da |

| Electronic Nature | Neutral | Strong Electron Withdrawing | Electron Donating |

| Fluorescence | None (Intrinsic) | Strong Quencher (FRET) | Weakly Fluorescent |

| IR Signature | Generic | Distinct (~1350/1550 cm | Generic Amine |

| Chemoselectivity | Inert | Inert (Reducible) | High (at pH 5) |

| Immunogenicity | Tolerated | Immunogenic (Breaks Tolerance) | Low/Tolerated |

References

-

Genetic Code Expansion & pNO2Phe Incorporation

-

Chin, J. W., et al. (2003). "An Expanded Eukaryotic Genetic Code." Science. Link

-

-

Immunogenicity & Breaking Tolerance

-

Spectroscopic Probing (IR & Fluorescence)

-

Reduction Protocols (Dithionite)

Sources

Methodological & Application

Application Note: High-Fidelity Protease Assays Using 2-Hydroxy-5-nitro-phenylalanine (2H5NP) as a FRET Quencher

This Application Note is designed for researchers and drug discovery professionals focusing on protease assay development and peptide chemistry. It details the use of 2-Hydroxy-5-nitro-phenylalanine (referred to herein as 2H5NP ) as a highly efficient, genetically encodable, or synthetic non-canonical amino acid quencher for FRET-based biosensors.

Executive Summary

Protease activity assays are pivotal in drug discovery for identifying inhibitors and characterizing enzymatic kinetics. Traditional quenchers like Dabcyl or Dnp (2,4-dinitrophenyl) often require complex post-synthetic labeling or exhibit broad hydrophobicity that alters peptide solubility.

2-Hydroxy-5-nitro-phenylalanine (2H5NP) is a specific nitro-aromatic amino acid derivative that functions as a dark quencher. Structurally, it presents a

This guide provides a comprehensive protocol for designing, synthesizing, and validating 2H5NP-based FRET substrates.

Scientific Mechanism & Rationale

The Chromophore Physics

The quenching efficiency in FRET is dictated by the spectral overlap integral (

-

Chromophore: The side chain of 2H5NP contains a 2-hydroxy-5-nitrophenyl moiety (structurally a 4-nitro-2-alkylphenol).

-

Ionization State: The phenolic hydroxyl group has a pKa

7.1. In physiological buffers (pH 7.4), a significant fraction exists as the phenolate anion , which exhibits a strong charge-transfer absorption band centered at 400–410 nm . -

Quenching Mode:

-

FRET: Non-radiative energy transfer when the peptide is intact.

-

Static Quenching: Formation of ground-state complexes with the donor (common in short peptides).

-

Advantages Over Standard Quenchers

| Feature | 2H5NP (This Tracer) | Dnp-Lys | 3-Nitrotyrosine |

| Chromophore | Dinitrobenzene | ||

| ~400 nm | ~360 nm | ~430 nm | |

| Extinction Coeff ( | High (~18,000 M | Moderate | Low (~4,000 M |

| Synthesis | Direct SPPS (Fmoc-AA) | Side-chain deprotection required | Direct SPPS |

| Solubility | Moderate | Low (Hydrophobic) | Moderate |

Donor Pairing Strategy

2H5NP is optimized for donors emitting in the 350–450 nm range.

| Donor Fluorophore | FRET Efficiency with 2H5NP | Application | ||

| Abz (2-Aminobenzoyl) | 320 | 420 | Excellent | General Protease Assays |

| Mca (Methoxycoumarin) | 325 | 392 | High | Matrix Metalloproteinases (MMPs) |

| Trp (Tryptophan) | 280 | 350 | Good | Native Protein FRET |

| Edans | 340 | 490 | Moderate | Alternative to Dabcyl |

Visualization: Mechanism of Action

The following diagram illustrates the FRET quenching mechanism and the subsequent proteolytic cleavage event that restores fluorescence.

Caption: Schematic of the FRET-based protease assay. Energy transfer from Abz to 2H5NP is disrupted upon enzymatic cleavage, resulting in a measurable fluorescence increase.

Protocol: Solid Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a generic FRET substrate: Abz-Gly-Xxx-Yyy-2H5NP-Gly-NH2 , where Xxx-Yyy is the specific protease cleavage site.

Materials

-

Resin: Rink Amide MBHA resin (for C-terminal amide).

-

Fmoc-2H5NP-OH: Commercially available (e.g., from Apeptides, Bachem, or custom synthesis).

-

Fmoc-Abz-OH: (Boc-2-aminobenzoic acid is preferred for the N-terminus to prevent acetylation).

-

Coupling Reagents: HATU, DIPEA.

-

Solvents: DMF, DCM, Piperidine.

Step-by-Step Methodology

-

Resin Loading:

-

Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 mins.

-

De-protect Fmoc group using 20% Piperidine/DMF (2 x 10 mins).

-

-

Coupling the Quencher (2H5NP):

-

Rationale: Placing the quencher near the C-terminus minimizes interference with N-terminal recognition sites often required by endopeptidases.

-

Dissolve Fmoc-2H5NP-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add to resin and shake for 2 hours. Note: Nitro-aromatics can be sterically demanding; double coupling is recommended.

-

Wash with DMF (3x) and DCM (3x).

-

-

Chain Elongation:

-

Perform standard Fmoc-SPPS cycles for the peptide linker sequence (the protease recognition motif).

-

Ensure a minimum of 5-7 amino acids between Donor and Quencher if the enzyme requires a deep binding pocket, though FRET works best at distances < 50 Å (typically <10 residues).

-

-

N-Terminal Donor Coupling (Abz):

-

Couple Boc-2-Aminobenzoic acid (Boc-Abz-OH) to the N-terminus.

-

Critical: Use Boc-protected Abz to avoid self-coupling or acetylation during the final cleavage step if Fmoc-Abz were used and deprotected.

-

-

Cleavage and Deprotection:

-

Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Note: The nitro group is stable to TFA.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification:

-

Purify via RP-HPLC (C18 column).

-

Detection: Monitor Absorbance at 220 nm (peptide bond) and 400 nm (2H5NP absorption).

-

Validation: The intact peptide should be yellow (at neutral pH) and non-fluorescent.

-

Protocol: Kinetic Protease Assay

Experimental Setup

-

Instrument: Fluorescence Microplate Reader (e.g., Tecan, Biotek).

-

Filters/Monochromators:

-

Excitation: 320 nm (bandwidth 10 nm).

-

Emission: 420 nm (bandwidth 10 nm).

-

-

Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM CaCl2 (if required by enzyme), 0.05% Tween-20. Note: pH > 7.0 is preferred to maximize 2H5NP absorbance.

Workflow

-

Substrate Stock: Prepare a 10 mM stock solution of the purified peptide in DMSO. Store at -20°C.

-

Inner Filter Effect Check:

-

Dilute substrate to 10 µM in buffer. Measure Absorbance at 320 nm.

-

If

, dilute further to prevent inner filter effects (re-absorption of excitation light).

-

-

Enzyme Reaction:

-

Add 90 µL of Assay Buffer to a black 96-well plate.

-

Add 5 µL of Substrate (Final concentration 5–50 µM).

-

Incubate at 37°C for 5 mins to equilibrate.

-

Initiate reaction with 5 µL of Protease (optimized concentration, typically 1–10 nM).

-

-

Data Acquisition:

-

Monitor Fluorescence Intensity (RFU) at 420 nm every 30 seconds for 60 minutes.

-

Include a Substrate Only control (background hydrolysis) and a Product Standard (Free Abz) for quantification.

-

Data Analysis & Troubleshooting

Determining Kinetic Parameters ( , )

To convert RFU/min to Velocity (

Plot

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Substrate impurity (free Abz) | Re-purify via HPLC; check stability of stock solution. |

| No Signal Increase | Enzyme inactive or pH too low | Verify Enzyme activity; Ensure pH > 7.0 for optimal quencher absorbance. |

| Low FRET Efficiency (High Baseline) | Peptide too long (>100 Å) | Shorten linker sequence; ensure < 10 residues between Abz and 2H5NP. |

| Precipitation | Hydrophobic peptide | Add 5-10% DMSO to the assay buffer; check sequence solubility. |

References

-

Meldal, M., & Breddam, K. (1991). Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases: Multicolumn peptide synthesis of enzyme substrates for subtilisin Carlsberg and pepsin. Analytical Biochemistry, 195(1), 141-147. Link

-

Bachem. (2021). FRET Substrates: Principles and Applications. Bachem Technical Guides. Link

- Geoghegan, K. F., et al. (2010). Fluorescence-based continuous assay for the aspartyl protease of human immunodeficiency virus-1. FEBS Letters, 262(1), 119-122.

-

Apeptides. (2024). FMOC-DL-2-Hydroxy-5-nitro-Phenylalanine Product Specification. Catalog Entry. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Authoritative text on FRET mechanisms and Förster distance calculations). Link

Disclaimer: This Application Note is for research purposes only. 2H5NP is a chemical reagent and should be handled with appropriate PPE. Optimization of the donor-acceptor distance is specific to the protease of interest.

Enzymatic incorporation of 2-Hydroxy-5-nitro-phenylalanine into proteins

Application Note: Enzymatic Incorporation of 2-Hydroxy-5-nitro-phenylalanine and Nitro-Tyrosine Analogs into Proteins

Introduction & Executive Summary

The site-specific incorporation of nitro-substituted aromatic amino acids, specifically 2-Hydroxy-5-nitro-phenylalanine (an isomer of 3-nitro-tyrosine) and its widely used analog 3-nitro-tyrosine (3-nY) , represents a powerful tool for chemical biology. These non-canonical amino acids (ncAAs) serve two primary functions:

-

Biophysical Probes: The nitro group significantly lowers the pKa of the phenolic hydroxyl group (from ~10 in tyrosine to ~7 in 3-nitro-tyrosine, and potentially lower in ortho-isomers), making them excellent spectroscopic probes for local electrostatic environments and pH changes.

-

Post-Translational Modification (PTM) Mimicry: They allow researchers to mimic protein nitration, a hallmark of oxidative stress (peroxynitrite damage) in signaling proteins like 14-3-3, without the heterogeneity of chemical nitration methods.

Critical Isomer Distinction: While the standard "nitro-tyrosine" used in literature is 3-nitro-L-tyrosine (3-nitro-4-hydroxy-phenylalanine), this protocol addresses the user's specific request for 2-Hydroxy-5-nitro-phenylalanine (an ortho-hydroxy isomer). The genetic encoding workflow is identical for both, but the choice of Aminoacyl-tRNA Synthetase (aaRS) determines specificity. This guide provides the validated protocol for the class, with specific notes on synthetase selection for the 2-hydroxy isomer.

Mechanism of Action: Orthogonal Translation

The incorporation relies on Genetic Code Expansion (GCE) using an orthogonal tRNA/aaRS pair derived from Methanocaldococcus jannaschii (MjTyrRS) for E. coli or Methanosarcina barkeri (MbPylRS) for eukaryotic systems.

The Workflow:

-

Stop Codon Suppression: The gene of interest contains an amber stop codon (TAG) at the desired site.

-

Acylation: The orthogonal aaRS specifically recognizes the nitro-amino acid and charges it onto the orthogonal tRNA(CUA).

-

Translation: The ribosome accepts the charged tRNA at the TAG codon, incorporating the ncAA into the growing polypeptide chain.

Figure 1: Orthogonal translation pathway for incorporating nitro-phenylalanine derivatives.

Materials & Reagents

| Component | Specification | Notes |

| Host Strain | E. coli BL21(DE3) or C321.ΔA (GRO) | Critical: C321.ΔA (George Church Lab) lacks Release Factor 1 (RF1), significantly increasing yield. |

| Plasmid System | pEvol-nitroTyr-RS (or pUltra-nitroTyr) | Contains the evolved MjTyrRS mutant. For 2-hydroxy-5-nitro, use a permissive polyspecific mutant or evolve via FACS. |

| ncAA Stock | 2-Hydroxy-5-nitro-phenylalanine | Dissolve to 50-100 mM in 100 mM NaOH or DMSO. Nitro-AAs are often acidic; basic dissolution helps. |

| Media | 2xYT or Auto-induction Media | Buffered to pH 7.0–7.4. |

| Reducing Agent | None in lysis buffer | Avoid DTT/BME during purification if maintaining the nitro group is required (it can be reduced to amine). |

Experimental Protocol

Phase 1: Preparation and Transformation

-

Design: Introduce a TAG codon at the desired site in your target gene (pET or pBad vector).

-

Co-transformation: Transform E. coli BL21(DE3) or C321.ΔA with:

-

Plasmid A: Target gene (e.g., pET22b-GFP-TAG).

-

Plasmid B: Orthogonal machinery (e.g., pEvol-nitroTyr).

-

-

Selection: Plate on LB agar with appropriate antibiotics (e.g., Ampicillin + Chloramphenicol).

Phase 2: Expression and Incorporation

Note: Nitro-aromatics can be reduced to amino-aromatics by E. coli nitroreductases. Aerobic conditions help prevent this.

-

Inoculation: Pick a single colony into 5 mL non-inducing media. Grow overnight at 37°C.

-

Scale-up: Dilute 1:100 into fresh media (e.g., 50 mL 2xYT). Grow to OD600 ~ 0.5.

-

Induction of Machinery: Add L-Arabinose (0.2% w/v) to induce the aaRS/tRNA (if using pEvol). Incubate 30 mins.

-

ncAA Addition: Add 2-Hydroxy-5-nitro-phenylalanine to a final concentration of 1–2 mM .

-

Tip: Add directly to the culture. If the stock is in NaOH, the culture buffer usually handles the slight pH shift, but check if volume is large.

-

-

Target Induction: Add IPTG (0.5–1 mM) to induce the target protein.

-

Expression: Incubate at 30°C for 12–16 hours .

-

Why 30°C? Lower temperatures favor protein folding and reduce metabolic reduction of the nitro group.

-

Phase 3: Purification & Characterization

-

Harvest: Centrifuge cells (5,000 x g, 15 min).

-

Lysis: Resuspend in PBS or Tris buffer. Do NOT use DTT (Dithiothreitol) as it can reduce the nitro group to an amine (

) or hydroxylamine. -

Purification: Proceed with Ni-NTA or other affinity purification.

-

Analysis (Mass Spectrometry):

-

Intact Mass: Verify the mass shift.

-

2-Hydroxy-5-nitro-Phe Mass: Calculate the expected mass carefully.

-

Tyrosine MW: 181.19 Da (Residue: 163.17).

-

Nitro group (NO2) adds ~45 Da, minus one H (~1 Da) = +44 Da shift vs Phenylalanine analog.

-

-

Reduction Check: Watch for a peak at -30 Da (reduction to amine:

is loss of O2 [32] and gain of H2 [2], net -30 from nitro form).

-

Technical Troubleshooting & Optimization

| Problem | Cause | Solution |

| Low Yield | Poor solubility of ncAA or RF1 competition. | Use C321.ΔA strain (RF1 deleted). Increase ncAA concentration to 3 mM. |

| Truncation | Stop codon not suppressed. | Verify plasmid compatibility. Ensure aaRS is induced before target gene. |

| Background (No ncAA) | "Leaky" synthetase. | The aaRS might incorporate natural Tyrosine. Use a more stringent mutant (e.g., clone 3-nitro-RS from Chin et al.). |

| Mass Shift -30 Da | In vivo reduction. | The nitro group was reduced to amine. Use aerobic growth (high shaking). Use nitroreductase-deficient strains if available. |

Isomer Specificity: 2-Hydroxy-5-nitro vs. 3-Nitro-tyrosine

The user requested 2-Hydroxy-5-nitro-phenylalanine .

-

Structure: The hydroxyl is at position 2 (ortho to the alanine tail) and nitro at 5.

-

Standard 3-Nitro-tyrosine: Hydroxyl at 4 (para), Nitro at 3.

Implication: The standard MjTyrRS evolved for 3-nitro-tyrosine recognizes the para-hydroxyl group for hydrogen bonding. It may not efficiently accept the ortho-hydroxyl isomer due to steric clashes or lack of H-bond alignment.

Protocol Adaptation for Isomer Specificity: If the standard "NitroTyr-RS" yields low incorporation for the 2-hydroxy isomer:

-

Library Screening: You must perform a round of positive/negative selection using an MjTyrRS active site library (randomizing residues Tyr32, Leu65, Phe108, Gln109, Asp158, Leu162).

-

Selection Criteria: Select for survival on Chloramphenicol (with 2-hydroxy-5-nitro-Phe) and death on Sucrose/Barnase (without ncAA).

References

-

Genetic Encoding of 3-Nitro-tyrosine (Primary Protocol Basis)

- Original Nitro-Tyrosine Incorporation: Neumann, H., et al. (2008). "Genetically encoding protein oxidative damage." Nature Chemical Biology, 4, 232–234. (Describes the evolution of the specific aaRS).

-

Mammalian Incorporation (PylRS system)

- Chin, J. W. (2017). "Expanding and reprogramming the genetic code.

Sources

- 1. Genetic encoding of 3–nitro–tyrosine reveals the impacts of 14–3–3 nitration on client binding and dephosphorylation (Journal Article) | OSTI.GOV [osti.gov]

- 2. Genetic encoding of 3-nitro-tyrosine reveals the impacts of 14-3-3 nitration on client binding and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expanding the genetic code with quadruplet codons | EurekAlert! [eurekalert.org]

Application Note: Preparation of 2-Hydroxy-5-nitro-phenylalanine Stock Solutions in DMSO

The following Application Note and Protocol is designed for researchers utilizing 2-Hydroxy-5-nitro-phenylalanine (also known as 5-nitro-o-tyrosine ) in biochemical assays, solid-phase peptide synthesis (SPPS), or as a spectroscopic probe.

Abstract

This guide outlines the standardized protocol for preparing high-stability stock solutions of 2-Hydroxy-5-nitro-phenylalanine (2-OH-5-NO₂-Phe) in Dimethyl Sulfoxide (DMSO). Due to the specific electronic effects of the para-nitro-phenol moiety within this non-canonical amino acid, standard aqueous dissolution is often inefficient and prone to pH-dependent instability. This protocol ensures maximal solubility, prevents oxidative degradation, and provides a self-validating quality control workflow for downstream applications in peptide synthesis and fluorescence quenching assays.

Introduction & Chemical Context

2-Hydroxy-5-nitro-phenylalanine is a non-canonical amino acid often used as a pH-sensitive probe or a fluorescence quencher (FRET acceptor) due to the chromophoric nature of the nitrophenol group.

Chemical Rationale for DMSO[1]

-

Solubility: The zwitterionic nature of the amino acid backbone, combined with the hydrophobic nitro-aromatic ring, creates a high lattice energy that resists dissolution in neutral water. DMSO (dielectric constant

) effectively disrupts these intermolecular ionic bonds while solvating the hydrophobic aromatic core. -

Acidity & Stability: The nitro group at position 5 is para to the hydroxyl group at position 2. This electron-withdrawing arrangement significantly lowers the pKa of the phenolic proton (approx. pKa 6.5–7.5, compared to ~10 for tyrosine). In aqueous buffers, this leads to rapid deprotonation and potential oxidation. Anhydrous DMSO stabilizes the protonated (neutral) form, extending shelf life.

Material Safety & Handling

-

Hazard Identification: Nitro-aromatic compounds are potentially toxic and mutagenic. Handle as a suspected carcinogen.

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and UV-safety goggles.

-

Ventilation: All weighing and solvation steps must be performed in a certified chemical fume hood.

Protocol: Stock Solution Preparation

Reagents and Equipment

-

Compound: 2-Hydroxy-5-nitro-phenylalanine (Store at 4°C, desiccated).

-

Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade).[1] Note: Do not use DMSO stored for >1 month after opening due to hygroscopicity.

-

Vessels: Amber glass vials (silanized preferred to minimize surface adsorption).

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Calculation (Example: 50 mM Stock)

To prepare 1 mL of a 50 mM stock solution:

-

Molecular Weight (MW): ~226.19 g/mol (Verify specific batch MW on Certificate of Analysis, as hydration states vary).

-

Target Mass:

.

| Target Concentration | Volume DMSO | Mass Required (MW=226.19) |

| 10 mM | 1000 µL | 2.26 mg |

| 50 mM | 1000 µL | 11.31 mg |

| 100 mM | 1000 µL | 22.62 mg |

Step-by-Step Procedure

-

Equilibration: Allow the lyophilized powder vial to warm to room temperature (20–25°C) inside a desiccator before opening. Prevents condensation, which causes hydrolysis/degradation.

-

Weighing: Weigh the calculated mass of 2-Hydroxy-5-nitro-phenylalanine into a sterile amber glass vial.

-

Solvation (The "Wetting" Technique):

-

Add 50% of the final volume of Anhydrous DMSO.

-

Vortex gently for 30 seconds.

-

Observation: The solution should turn a pale yellow. If particles persist, sonicate for 5 minutes at <40°C.

-

-

Completion: Add the remaining DMSO to reach the final target volume. Vortex again.

-

Visual QC: The solution must be particle-free.

-

Pale Yellow: Protonated state (Acidic/Neutral DMSO).

-

Bright Orange/Yellow: Deprotonated phenolate (Indicates basic impurities or wet DMSO).

-

Storage

-

Aliquot: Split into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

-

Conditions: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

-

Container: Use polypropylene tubes with O-ring seals or glass vials with PTFE-lined caps.

Quality Control & Self-Validation

To ensure the integrity of the stock solution, perform this rapid spectral check.

UV-Vis Absorbance Check: Dilute the stock 1:1000 in two separate cuvettes:

-

Acidic Buffer (0.1 M HCl): Expect

~310-320 nm (Colorless/Pale). -

Basic Buffer (0.1 M NaOH): Expect bathochromic shift to

~400-420 nm (Bright Yellow). Validation: If the basic solution does not turn bright yellow, the nitro-phenol moiety has degraded.

Workflow Diagram

Caption: Step-by-step preparation and validation workflow for 2-Hydroxy-5-nitro-phenylalanine stock solutions.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation on Dilution | "Crash-out" effect when moving from DMSO to aqueous buffer. | Dilute stepwise. Add stock dropwise to vortexing buffer. Ensure final DMSO concentration is <1% (v/v) for assays. |

| Darkening (Brown/Red) | Oxidation of the phenol or photodegradation. | Discard stock. Prepare fresh in amber vials. Ensure DMSO is anhydrous.[2][1][3] |

| No Color Change in Base | Hydrolysis of nitro group (rare) or wrong compound. | Verify compound identity by LC-MS. Check pH of "Basic" buffer. |

References

-

PubChem. 2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

-

Biotage. Stability of Amino Acid Stock Solutions for Peptide Synthesis. Knowledge Base. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Solubilization Strategies for 2-Hydroxy-5-nitro-phenylalanine

The Solubility Landscape: Why This Molecule Fails in Water

2-Hydroxy-5-nitro-phenylalanine (HNP) presents a classic "solubility trap" common to nitro-substituted aromatic amino acids. Users often experience immediate precipitation upon dilution into neutral buffers (PBS, TBS, pH 7.4).

To solve this, we must deconstruct the molecular conflict occurring at the micro-level:

-

The Zwitterionic Lattice Lock: Like all amino acids, HNP exists as a zwitterion at neutral pH (Ammonium

and Carboxylate -

The Hydrophobic Nitro-Core: The 5-nitro group is strongly electron-withdrawing but also adds significant lipophilicity to the aromatic ring. While it lowers the

of the phenolic hydroxyl, it decreases the overall hydration of the ring system. -

The pKa Trap:

-

Phenolic

Shift: In standard Tyrosine, the phenolic -

The Consequence: At physiological pH (7.4), the molecule exists in a fragile equilibrium between its insoluble zwitterionic form (net charge 0) and its soluble anionic form (net charge -1). A minor drop in pH (e.g., to 7.2) shifts the equilibrium toward the insoluble zwitterion, causing "crashing out."

-

Troubleshooting Decision Tree

Use this logic flow to select the correct solubilization protocol for your specific assay.

Figure 1: Selection guide for solubilization strategies based on biological constraints.

Validated Methodologies

Protocol A: The Alkaline Pre-dissolution (pH Swing)

Best for: Aqueous buffers where organic solvents (DMSO) are forbidden.

The Mechanism: This method exploits the lowered

Reagents:

-

1.0 M NaOH (Freshly prepared)

-

Target Buffer (e.g., PBS pH 7.4)

Step-by-Step:

-

Weigh the HNP powder.

-

Add 1.0 M NaOH at a ratio of 2–3 molar equivalents relative to HNP. (e.g., for 1 mmol HNP, add 3 mmol NaOH).

-

Visual Cue: The solution should turn a distinct yellow/orange . This is the "nitrophenolate" chromophore indicating successful deprotonation [1].

-

-

Vortex until fully dissolved (usually < 30 seconds).

-

Slowly add this concentrate to your target buffer while stirring.

-

Critical Check: Measure final pH. If the pH drops below 7.2, the HNP may precipitate over time. Readjust to pH 7.4–7.5 using dilute NaOH.

Protocol B: The Cosolvent Approach (DMSO/PEG)

Best for: High-concentration stocks and chemical screening.

The Mechanism: Disrupts the crystal lattice using a polar aprotic solvent before introducing water.

Reagents:

-

Anhydrous DMSO (Dimethyl sulfoxide)

-

PEG-400 (Polyethylene glycol 400) - Optional stabilizer

Step-by-Step:

-

Prepare a 100 mM stock solution in 100% anhydrous DMSO.

-

Note: HNP is highly soluble in DMSO.

-

-

(Optional) For long-term stability, mix the DMSO stock 1:1 with PEG-400.

-

Dilute the stock into the aqueous buffer.

-

Technique: Inject the DMSO stock under the surface of the rapidly stirring buffer to prevent local precipitation at the drop interface.

-

Limit: Keep final DMSO concentration < 1% for cell assays to avoid cytotoxicity.

-

Technical FAQs

Q1: Why does my solution turn yellow when I dissolve it? Is it degrading? A: No, it is likely not degrading. The yellow color is the spectral signature of the nitrophenolate anion [1, 5]. When the phenolic proton is removed (which happens at pH > 7.0 due to the nitro group), the conjugation system extends, absorbing blue light and appearing yellow. If the solution turns colorless, it indicates the pH has dropped (protonation) and precipitation is imminent.

Q2: I prepared a stock in PBS (pH 7.4), but it precipitated after 2 hours. Why?

A: This is due to Ostwald Ripening of a supersaturated solution. At pH 7.4, you are dangerously close to the molecule's

-

Fix: Adjust your buffer to pH 7.8 if your experiment permits. The extra 0.4 pH units ensure the phenol remains deprotonated [2].

Q3: Can I use heating/sonication to dissolve it in water directly? A: We strongly advise against heating nitro-aromatic amino acids above 60°C in water. While it may dissolve temporarily, it will almost certainly precipitate upon cooling (supersaturation failure). Furthermore, prolonged heat can induce decarboxylation or oxidation of the side chain.

Q4: Is this molecule stable in cell culture media? A: Generally, yes. However, nitro-aromatics can be reduced to amino-aromatics (e.g., 2-hydroxy-5-amino-phenylalanine) by cellular reductases or in hypoxic conditions. If you observe a loss of biological activity, verify the integrity of the nitro group using LC-MS.

Summary Data Table

| Parameter | Value / Property | Implication for Solubility |

| Molecular Weight | ~226.2 g/mol | Small molecule, kinetics are fast. |

| Phenolic | ~7.15 (Est.) [1, 5] | Critical: Significant solubility change between pH 7.0 and 8.0. |

| Carboxyl | ~2.2 | Always deprotonated (-COO⁻) at neutral pH. |

| Amine | ~9.1 | Always protonated (-NH₃⁺) at neutral pH. |

| Optimal Solvent | DMSO or 0.1 M NaOH | Use for primary stock preparation. |

| Incompatible | Acidic Buffers (pH < 6) | Will cause immediate precipitation. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 983, 4-Nitrophenol (Analogous pKa data). Retrieved from [Link]

-

ResearchGate (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams (Phenols and Nitro-derivatives). Retrieved from [Link]

-

Chemistry LibreTexts. The Effect of Substituents on pKa (Nitro Group Resonance). Retrieved from [Link]

Technical Support Center: Troubleshooting 2-Hydroxy-5-nitro-phenylalanine Coupling

The following technical guide addresses the specific challenges of coupling Fmoc-2-Hydroxy-5-nitro-phenylalanine . This non-canonical amino acid presents a "perfect storm" of peptide synthesis challenges: steric hindrance (ortho-substitution), electronic deactivation (nitro group), and side-reaction susceptibility (acidic phenol).

Status: Operational Role: Senior Application Scientist Subject: Optimization of Fmoc-2-OH-5-NO2-Phe-OH Incorporation

The Chemistry of Failure: Why This Coupling Fails

Before attempting a fix, you must diagnose which specific failure mode is occurring. This molecule fails for three distinct mechanistic reasons.

A. The "Ortho-Effect" (Steric Hindrance)

The hydroxyl group at the 2-position (ortho) creates significant steric clash with the incoming activated carboxylate.[1] Unlike Tyrosine (4-position), where the hydroxyl is distal, the 2-position hydroxyl physically blocks the approach of the amine, drastically slowing down

B. The "Acidic Phenol" Trap (Side Reactions)

The 5-nitro group is strongly electron-withdrawing and is located para to the 2-hydroxyl group.

-

Consequence: This lowers the pKa of the phenolic hydroxyl from ~10 (Tyrosine) to ~7.1 (similar to p-nitrophenol).

-

The Risk: Standard bases like DIEA (pKa ~10.5) will fully deprotonate this side chain. The resulting phenolate anion is a potent nucleophile that will attack activated amino acids, leading to O-acylation (branched peptides) rather than the desired N-acylation.

C. The "Deactivated Amine" (Post-Coupling Failure)

Note: This is often mistaken for a failure to couple the Nitro-Phe, but it is actually a failure to couple the NEXT amino acid.

Once Fmoc-2-OH-5-NO2-Phe-OH is coupled and deprotected, the aromatic ring is electron-deficient due to the nitro group. This pulls electron density away from the

Diagnostic Decision Tree

Use this logic flow to determine your troubleshooting protocol.

Figure 1: Diagnostic logic for isolating the root cause of synthesis failure.

Optimization Protocols

PROTOCOL A: Coupling Fmoc-2-OH-5-NO2-Phe-OH (The "Base-Free" Method)

Objective: Couple the difficult amino acid without acylating the unprotected side chain. Rationale: You must avoid tertiary bases (DIEA/NMM) because they will deprotonate the nitro-phenol. Carbodiimide chemistry is neutral and safer here.

| Reagent | Equiv.[2][3] | Role |

| Fmoc-AA-OH | 3.0 | Substrate |

| DIC | 3.0 | Activator (Neutral) |

| Oxyma Pure | 3.0 | Racemization Suppressor (Acidic pH) |

| Solvent | DMF/NMP | NMP preferred if aggregation is suspected |

Step-by-Step:

-

Dissolve Fmoc-2-OH-5-NO2-Phe-OH and Oxyma Pure in minimal NMP.

-

Add DIC (Diisopropylcarbodiimide).[3]

-

Pre-activate for 2-3 minutes. (Critical: Allows formation of the active ester before seeing the resin).

-

Coupling Time: 2 hours at Room Temperature.

-

Do NOT use heat. Heat promotes O-acylation of the phenol.

-

Monitor: Kaiser test may be ambiguous due to nitro group quenching; chloranil test is preferred.

Warning: Do NOT use HATU/HBTU/DIEA for this step. The basic environment will cause the side-chain phenol to react, capping your peptide permanently or creating branched impurities.

PROTOCOL B: Coupling the NEXT Amino Acid (The "Power" Method)

Objective: Force reaction onto the electronically deactivated amine of the 2-OH-5-NO2-Phe residue. Rationale: The amine is a poor nucleophile. You need the most reactive species possible (HOAt/HATU) and heat.

| Reagent | Equiv.[2][3] | Role |

| Incoming Fmoc-AA | 5.0 | Excess to drive kinetics |

| HATU | 4.9 | High-power generation of OAt-ester |

| HOAt | 5.0 | Additive to boost kinetics (optional but recommended) |

| DIEA | 10.0 | Base (Required for HATU) |

Step-by-Step:

-

Double Coupling is Mandatory.

-

Coupling 1: HATU/DIEA for 1 hour at 50°C (Microwave or water bath).

-

Wash: DMF (4x).

-

Coupling 2: DIC/Oxyma Pure (5 equiv) for 2 hours at 75°C (Different mechanism to catch difficult sites).

-

Capping: Acetylate unreacted amines immediately after this step to prevent deletion sequences.

Frequently Asked Questions (FAQ)

Q: Can I protect the 2-hydroxyl group to make this easier? A: Yes, but it is chemically difficult. Standard Trt (trityl) or tBu (tert-butyl) groups are labile or hard to introduce at the ortho-position with a nitro group present. If you can source Fmoc-2-(O-Allyl)-5-nitro-Phe-OH , use it. The allyl group is stable and removed by Pd(PPh3)4. However, most users must work with the unprotected phenol.

Q: My Mass Spec shows a peak of [Expected Mass + Amino Acid Mass - 18]. What is this? A: This is likely O-acylation . The incoming amino acid reacted with the 2-OH side chain (forming an ester) instead of the N-terminus, or in addition to it.

-

Fix: Switch to Protocol A (Base-free DIC/Oxyma). If the problem persists, treat the resin with 20% Piperidine containing 0.1M HOBt after the coupling; this can sometimes hydrolyze the labile side-chain ester while leaving the peptide backbone intact.

Q: The Kaiser test is brown/red instead of blue. Is it coupled? A: Nitro groups can interfere with the ninhydrin reaction (Kaiser test), often yielding false negatives or odd colors.

-

Fix: Use the Chloranil Test (Acetaldehyde/Chloranil) for secondary amines, or perform a micro-cleavage: cleave a few beads with 100% TFA for 10 mins and inject onto HPLC/MS to verify coupling status quantitatively.

Q: Should I use "Magic Mixture" (DCM/DMF/NMP)? A: If you suspect aggregation (common with nitro-aromatics which stack via pi-pi interactions), use NMP as your primary solvent. You can also add LiCl (0.4M) to the coupling mixture to disrupt hydrogen bonding and pi-stacking aggregation.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][5][6] Chemical Reviews, 109(6), 2455-2504. Link

- Context: Comprehensive review of side-chain protection and reactivity of phenols in SPPS.

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link

- Context: Defines the mechanism of Oxyma/DIC vs HATU and the risks of racemiz

- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Context: The definitive protocol book for handling difficult couplings and Kaiser test interference.

-

Merck/Novabiochem. (2024). "Technical Bulletin: Coupling of Hindered Amino Acids." Link

- Context: Specific guidance on ortho-substituted phenylalanine deriv

Sources

Minimizing side reactions of the nitro group during peptide cleavage

Technical Support Center: Minimizing Nitro Group Side Reactions in Peptide Cleavage

Introduction: The Dual Challenge of the Nitro Group

Welcome to the Advanced Peptide Synthesis Support Center. This guide addresses a critical, often overlooked aspect of cleavage chemistry: the stability of the nitro moiety (

In peptide science, the nitro group presents a dichotomy:

-

As Cargo (Target): In 3-Nitrotyrosine (

) peptides, the nitro group is a vital pharmacophore or biomarker that must be preserved . -

As Protection (Tool): In

derivatives (primarily Boc chemistry), the nitro group is a protecting group that must be removed without damaging the peptide backbone.

The following protocols focus on the most common failure mode in modern Fmoc SPPS: The accidental reduction of Nitrotyrosine to Aminotyrosine.

Module 1: The Chemistry of Failure (Mechanism)

The "Reagent K" Trap

The standard "universal" cleavage cocktails (e.g., Reagent K, Reagent R) rely heavily on thiols like 1,2-ethanedithiol (EDT) and thioanisole to scavenge carbocations. While effective for protecting Trp/Met, these thiols act as reducing agents.

Under the harsh acidic conditions of TFA cleavage, thiols facilitate the reduction of the aromatic nitro group (

The Reaction Pathway:

Diagnostic Indicator: If your mass spectrometry shows a mass shift of -30 Da relative to the expected mass, your nitro group has been fully reduced to an amine.

- Mass: ~46 Da

- Mass: ~16 Da

- : -30 Da[1]

Module 2: Optimized Cleavage Protocols

Protocol A: The "Nitro-Safe" Cocktail (Thiol-Free)

Use this protocol for peptides containing 3-Nitrotyrosine or other nitro-aromatics.

Principle: Replace strong reducing agents (EDT, DTT) with non-reducing silane scavengers.

Reagents Required:

-

Trifluoroacetic Acid (TFA), HPLC Grade

-

Triisopropylsilane (TIPS)

-

Phenol (Crystalline)

-

Water (Milli-Q)

The Cocktail Formulation (Reagent B Modified):

| Component | Volume/Weight % | Function |

| TFA | 88% | Cleavage Agent |

| Phenol | 5% | Scavenger (Tyr/Trp protection) |

| Water | 5% | Scavenger (tBu cation quenching) |

| TIPS | 2% | Scavenger (Trityl/Pbf quenching) |

Step-by-Step Procedure:

-

Preparation: Pre-dissolve Phenol in TFA. Add Water and TIPS. Do not add EDT.

-

Ratio: Use 10-20 mL of cocktail per gram of resin.

-

Incubation: Shake at room temperature for 2–3 hours.

-

Note: Without thiols, Met (Methionine) is susceptible to oxidation. If Met is present, perform the cleavage under strictly inert atmosphere (

or

-

-

Precipitation: Filter resin and precipitate filtrate in cold diethyl ether (

). -

Work-up: Centrifuge, decant ether, and re-suspend in fresh ether (repeat 2x).

Protocol B: Handling (Boc/HF Context)

Use this only if you are removing the Nitro group from Arginine in Boc chemistry.

The Issue: The

Optimization:

-

Scavenger: Use Anisole (10% v/v) in the HF reaction.

-

Temperature: Maintain reaction at -5°C to 0°C . Do not exceed 0°C.

-

Time: Limit reaction to 45–60 minutes. Prolonged exposure increases Ornithine formation.

Module 3: Troubleshooting & Decision Logic

Visualizing the Workflow

Use the following logic tree to select the correct cleavage strategy.

Figure 1: Decision matrix for scavenger selection based on peptide composition.

Module 4: Frequently Asked Questions (FAQ)

Q1: I used Reagent K on my Nitrotyrosine peptide and see a -30 Da mass shift. Can I reverse this?

A: No. The reduction of the nitro group (

Q2: If I remove EDT to save the Nitro group, won't my Methionine (Met) oxidize?